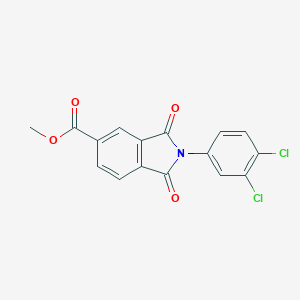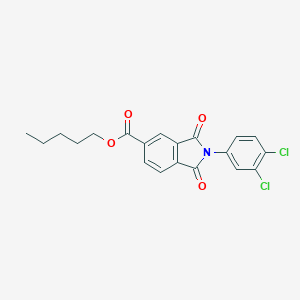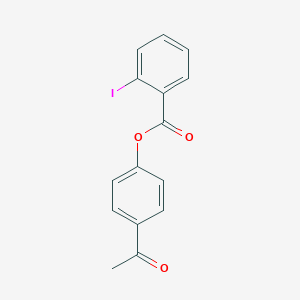
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, electrophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings and cyclopropane moiety can interact with various enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- N-{5-nitro-2-methylphenyl}-2,2-diphenylcyclopropanecarboxamide
- N-{5-nitro-2-methylphenyl}-2,2-bis(4-chlorophenyl)cyclopropanecarboxamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5g/mol |
IUPAC名 |
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-4-9-19(10-5-16)25(20-11-6-17(2)7-12-20)15-22(25)24(28)26-23-14-21(27(29)30)13-8-18(23)3/h4-14,22H,15H2,1-3H3,(H,26,28) |
InChIキー |
NBRFQKZLHBATTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2-phenylethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B400222.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide](/img/structure/B400224.png)
![Butyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B400225.png)


![N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B400228.png)








